

# Urdamycin B CAS number and chemical properties

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## **Urdamycin B: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Urdamycin B**, a member of the angucycline class of antibiotics, is a secondary metabolite produced by Streptomyces species. This document provides an in-depth technical overview of **Urdamycin B**, including its chemical properties, isolation and characterization methodologies, and its significant biological activities. A key focus is placed on its anticancer properties, mediated through the inhibition of the mTOR signaling pathway. This guide is intended to be a valuable resource for professionals engaged in natural product chemistry, drug discovery, and cancer research.

## **Chemical Properties of Urdamycin B**

**Urdamycin B** is a glycosidic compound with a complex chemical structure. Its core is a benz[a]anthracene quinone skeleton, characteristic of angucycline antibiotics.



Property	Value	Reference
CAS Number	104542-46-3	[1][2][3]
Molecular Formula	C37H44O13	[1][2]
Molecular Weight	696.7 g/mol	
IUPAC Name	(3R)-9-[(2R,4R,5R,6R)-4- [(2S,5S,6S)-5- [(2S,4R,5S,6R)-4,5-dihydroxy- 6-methyloxan-2-yl]oxy-6- methyloxan-2-yl]oxy-5- hydroxy-6-methyloxan-2- yl]-3,8-dihydroxy-3-methyl-2,4- dihydrobenzo[a]anthracene- 1,7,12-trione	
SMILES	C[C@H]1INVALID-LINK O[C@@H]2CINVALID-LINK C(=O)C6=C(C5=O)C=CC7=C6 C(=O)CINVALID-LINK (C)O)O)C(=O)O3)O)O[C@H]2 C)O">C@HO	
Physical State	Solid	_
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, and Methanol.	

# Experimental Protocols Isolation of Urdamycin B from Streptomyces fradiae

The following protocol is a general method for the isolation of urdamycins from Streptomyces fradiae and can be adapted for the specific isolation of **Urdamycin B**.

#### 2.1.1. Fermentation



- Prepare a seed culture of Streptomyces fradiae (strain Tü 2717) in a suitable broth medium (e.g., yeast extract-malt extract broth).
- Incubate the seed culture at 28°C for 3 days with shaking.
- Inoculate a production medium with the seed culture and incubate for 5-7 days at 28°C with shaking.

#### 2.1.2. Extraction

- Separate the mycelium from the culture broth by centrifugation or filtration.
- Extract both the mycelium and the supernatant with an equal volume of ethyl acetate.
- Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

#### 2.1.3. Purification

- Dissolve the crude extract in a minimal amount of methanol.
- Subject the dissolved extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
- Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing
   Urdamycin B.
- Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a C18 reversed-phase column and a water/acetonitrile gradient.

## **Characterization of Urdamycin B**

The structure of **Urdamycin B** can be elucidated and confirmed using a combination of spectroscopic techniques:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecule.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore of the angucycline core.

## **Antibacterial Activity Assay**

The antibacterial activity of **Urdamycin B** can be assessed using standard methods such as the disk diffusion assay or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

### 2.3.1. Disk Diffusion Assay

- Prepare an agar plate inoculated with a lawn of the test bacterium.
- Apply a sterile paper disk impregnated with a known concentration of Urdamycin B to the agar surface.
- Incubate the plate under appropriate conditions.
- Measure the diameter of the zone of inhibition around the disk.

#### 2.3.2. Broth Microdilution Method

- Prepare serial dilutions of Urdamycin B in a 96-well microtiter plate containing a suitable broth medium.
- Inoculate each well with a standardized suspension of the test bacterium.
- Incubate the plate under appropriate conditions.
- The MIC is determined as the lowest concentration of Urdamycin B that visibly inhibits bacterial growth.



## **Anticancer Activity Assay**

The cytotoxic effects of **Urdamycin B** on cancer cell lines can be evaluated using assays such as the Sulforhodamine B (SRB) or MTT assay.

### 2.4.1. Sulforhodamine B (SRB) Assay

- Seed cancer cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of Urdamycin B for a specified duration (e.g., 48 hours).
- Fix the cells with trichloroacetic acid (TCA).
- Stain the fixed cells with SRB dye.
- Wash away the unbound dye and solubilize the bound dye.
- Measure the absorbance at a specific wavelength to determine cell viability.

## **Biological Activity and Mechanism of Action**

**Urdamycin B** exhibits both antibacterial and anticancer activities. Its antibacterial spectrum includes Gram-positive bacteria. The primary focus of recent research has been on its potent anticancer properties.

# Anticancer Mechanism: Inhibition of the mTOR Signaling Pathway

**Urdamycin B** has been identified as an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, survival, and metabolism.

**Urdamycin B**'s inhibitory action on the mTOR pathway leads to a cascade of downstream effects, ultimately resulting in the induction of apoptosis (programmed cell death) and autophagy (a cellular self-degradation process) in cancer cells. Key downstream events include:



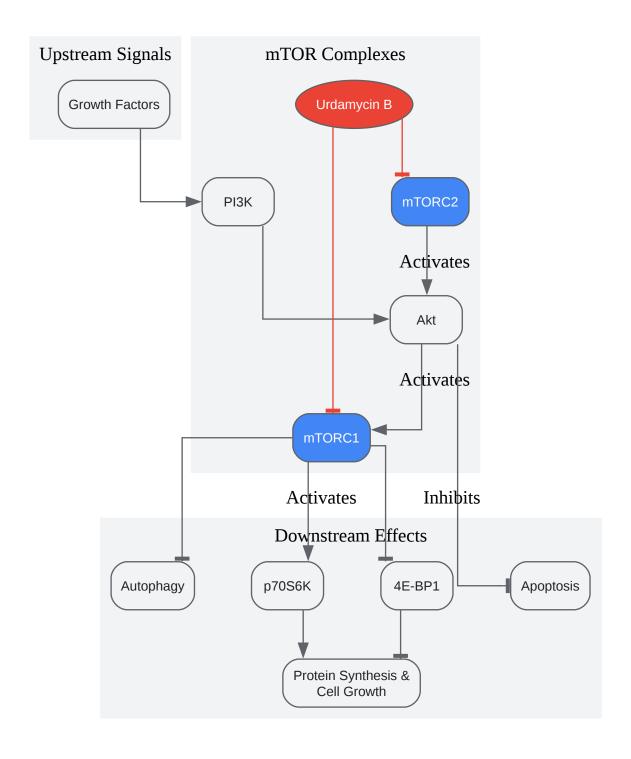




- Inhibition of Akt phosphorylation: **Urdamycin B** prevents the activation of Akt, a critical protein kinase that promotes cell survival.
- Reduced phosphorylation of p70S6K and 4E-BP1: These are key downstream effectors of mTORC1 that regulate protein synthesis and cell growth. Their inhibition by **Urdamycin B** leads to a shutdown of these processes.

The following diagram illustrates the simplified mTOR signaling pathway and the points of inhibition by **Urdamycin B**.





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Figure 1. Simplified mTOR signaling pathway and the inhibitory action of **Urdamycin B**.

## Conclusion



**Urdamycin B** is a promising natural product with significant potential for development as both an antibacterial and an anticancer agent. Its well-defined chemical properties and the elucidation of its mechanism of action, particularly its role as an mTOR inhibitor, provide a solid foundation for further preclinical and clinical investigation. The experimental protocols outlined in this guide offer a starting point for researchers to isolate, characterize, and evaluate the biological activities of this potent angucycline antibiotic. Further research into the specific interactions of **Urdamycin B** with the mTOR complexes and its efficacy in various cancer models is warranted to fully realize its therapeutic potential.

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